N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine
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Overview
Description
1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime is a heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine ring fused with an ethanone oxime group
Preparation Methods
The synthesis of 1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime typically involves the reaction of thieno[2,3-b]pyridine derivatives with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate ketone, which subsequently reacts with hydroxylamine to form the oxime. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pH, to maximize yield and purity .
Chemical Reactions Analysis
1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the thieno[2,3-b]pyridine ring can interact with aromatic residues in proteins, modulating their function. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime can be compared with other similar compounds, such as:
Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Pyridine oximes: These compounds have a similar oxime group but lack the fused thieno ring, resulting in different chemical properties and applications.
Thieno[2,3-b]pyridine ketones: These compounds contain a ketone group instead of an oxime, which affects their reactivity and potential uses. The uniqueness of 1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime lies in its combined structural features, which confer a distinct set of chemical and biological properties
Properties
CAS No. |
21344-44-5 |
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Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2OS/c1-6(11-12)8-4-7-2-3-13-9(7)10-5-8/h2-5,12H,1H3 |
InChI Key |
AXFOQLNYKPITQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CN=C2C(=C1)C=CS2 |
Origin of Product |
United States |
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